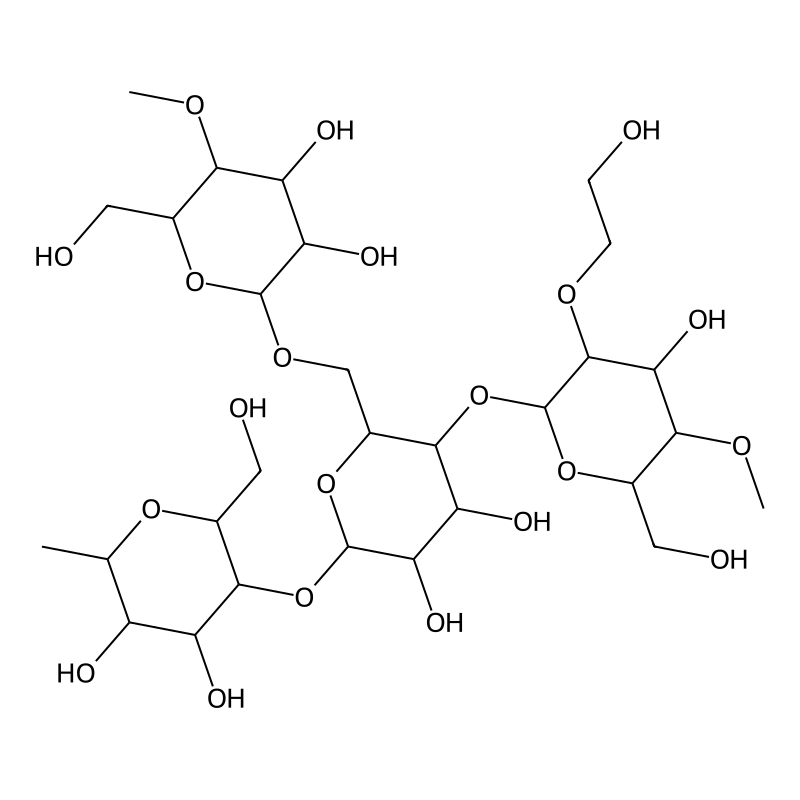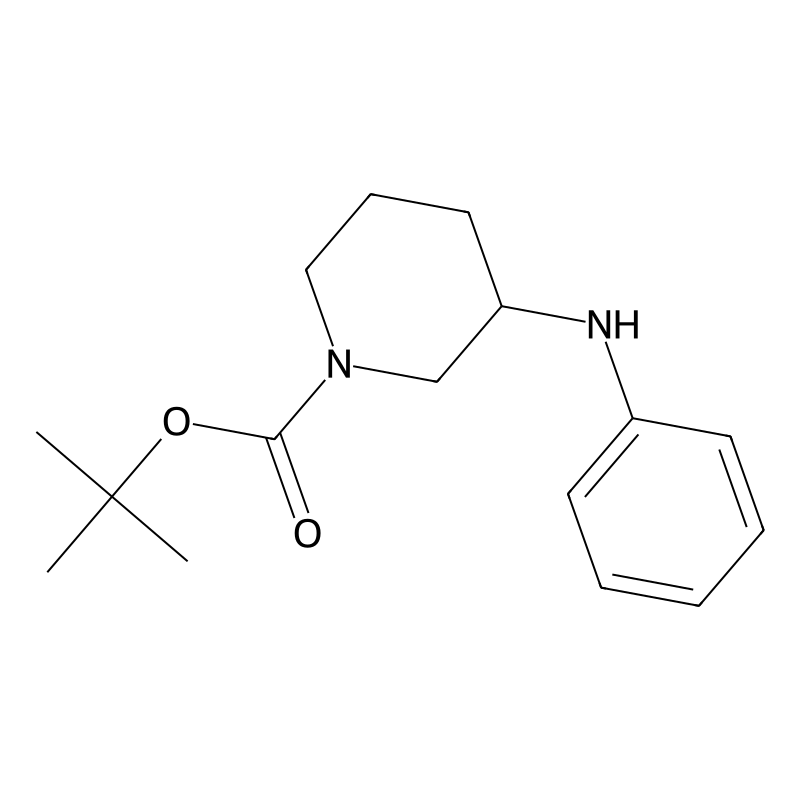Hydroxyethyl cellulose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Hydroxyethyl cellulose is a non-ionic, water-soluble polymer derived from cellulose, which is a natural polymer found in plant cell walls. It is synthesized through the etherification of cellulose with ethylene oxide. Hydroxyethyl cellulose is characterized by its ability to form viscous solutions in water, making it useful in various applications across industries such as pharmaceuticals, cosmetics, food, and construction. The degree of substitution, which refers to the average number of hydroxyethyl groups attached to each anhydroglucose unit of cellulose, typically ranges from 1.6 to 3.5, influencing its solubility and viscosity properties .
HEC's thickening effect in aqueous solutions is attributed to its ability to form hydrogen bonds with water molecules. The polymer chains extend in water, entangling water molecules and creating a network that resists flow, thus increasing the solution's viscosity [].
In some research applications, HEC can interact with specific biomolecules through hydrogen bonding, affecting their stability or interaction with other molecules []. The exact mechanism depends on the specific biomolecule and the research context.
- Inhalation: Avoid inhaling dust particles, which might cause respiratory irritation.
- Skin and Eye Contact: May cause mild irritation; wear gloves and eye protection for prolonged contact.
Hydroxyethyl Cellulose (HEC) in Drug Delivery
Solubility Enhancement
HEC can improve the solubility of poorly water-soluble drugs by forming inclusion complexes or through its ability to inhibit crystal growth []. This allows for better drug distribution within a formulation and potentially enhances bioavailability.
Controlled Release
The thickening and gelling properties of HEC can be utilized to design controlled-release drug delivery systems. Hydrogels formed with HEC can release drugs in a sustained manner over a prolonged period []. This is particularly advantageous for drugs requiring consistent blood plasma levels or targeting specific sites within the body.
Biocompatibility and Safety
HEC is a non-toxic and non-ionic polymer, making it biocompatible and suitable for pharmaceutical applications. This characteristic minimizes potential side effects and allows for safe incorporation into drug delivery systems [].
HEC in Tissue Engineering
Beyond drug delivery, HEC is being explored in the field of tissue engineering for its unique properties:
Scaffolding Material
Due to its gel-forming ability, HEC can be used as a scaffold material for cell growth and proliferation. The porous structure of HEC hydrogels provides a 3D environment that mimics natural tissues and supports cell attachment and differentiation [].
Biocompatibility and Wound Healing
Similar to drug delivery, the biocompatible nature of HEC makes it suitable for tissue engineering applications. Studies suggest that HEC hydrogels can promote wound healing by creating a moist environment and reducing inflammation [].
Research on Modified HEC for Enhanced Functionality
Researchers are actively investigating methods to modify HEC to address limitations and expand its functionalities:
Improved Stability and Performance
Modifying HEC with other polymers or cross-linking agents can enhance its stability in physiological environments and improve its mechanical properties for specific applications [].
Targeted Drug Delivery
Chemical modifications of HEC can introduce functionalities that enable targeted drug delivery. For instance, attaching targeting ligands to HEC can allow for drug delivery to specific cells or tissues [].
- Alkalization: Cellulose is first treated with an alkali solution (commonly sodium hydroxide) to facilitate the opening of the cellulose chains.
- Etherification: Ethylene oxide is then added to the alkalized cellulose under controlled conditions, leading to the formation of hydroxyethyl groups on the cellulose backbone.
- Neutralization: After etherification, the reaction mixture is neutralized using an acid (like hydrochloric acid) to halt the reaction and adjust the pH .
These reactions can be conducted under various conditions, including different temperatures and concentrations, which can affect the properties of the final product.
Hydroxyethyl cellulose exhibits several biological activities that make it suitable for use in pharmaceutical formulations. It acts as a thickening agent and stabilizer in suspensions and emulsions. Additionally, it has been studied for its antimicrobial properties when combined with other agents, such as mangiferin, enhancing its application in food packaging and biomedical fields . Hydroxyethyl cellulose is also biocompatible and non-toxic, making it safe for use in products that come into contact with skin or mucous membranes.
Several methods can be employed to synthesize hydroxyethyl cellulose:
- Traditional Method: This involves treating cellulose with sodium hydroxide followed by ethylene oxide in a controlled environment.
- Homogeneous Synthesis: A fully homogeneous method using sodium hydroxide and urea solutions has been developed, allowing for better control over the reaction conditions and resulting in more uniform products .
- Microwave Irradiation: Recent advancements have introduced microwave-assisted synthesis techniques that enhance reaction efficiency and reduce environmental impact by utilizing waste materials as a source of cellulose .
- Plugh Mixing Type Horizontal Reactor: This method emphasizes low solvent consumption and high purity of the final product .
Hydroxyethyl cellulose finds extensive applications across various industries:
- Pharmaceuticals: Used as a thickener and stabilizer in liquid formulations.
- Cosmetics: Acts as a binder and film-forming agent in creams and lotions.
- Food Industry: Functions as a thickening agent and stabilizer in food products.
- Construction: Used in cement-based products to improve workability and water retention.
- Biomedical
Interaction studies involving hydroxyethyl cellulose often focus on its compatibility with other compounds:
- With Antimicrobial Agents: Hydroxyethyl cellulose has shown enhanced properties when combined with substances like mangiferin, improving its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
- With Dyes: Research indicates that hydroxyethyl cellulose can be grafted with conductive polymers for dye adsorption applications, demonstrating its versatility in environmental remediation .
Hydroxyethyl cellulose shares similarities with other cellulose derivatives but possesses unique characteristics that set it apart:
| Compound | Degree of Substitution | Solubility | Viscosity Characteristics | Unique Features |
|---|---|---|---|---|
| Hydroxypropyl Cellulose | 0.2 - 3.0 | Water-soluble | High viscosity | Better thermal stability than hydroxyethyl cellulose |
| Methylcellulose | 1.5 - 2.0 | Water-soluble | Moderate viscosity | Forms gels at higher concentrations |
| Ethyl Hydroxyethyl Cellulose | 0.7 - 1.5 | Water-soluble | Variable | Combines properties of both ethyl and hydroxyethyl |
Hydroxyethyl cellulose is unique due to its specific balance of solubility and viscosity, making it particularly effective for applications requiring thickening without significant gel formation.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 412 of 1042 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 630 of 1042 companies with hazard statement code(s):;
H315 (99.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Pharmacology
Mechanism of Action
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Cosmetics -> Emulsion stabilizing; Film forming; Viscosity controlling; Binding; Stabilizing
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).







